Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate
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Overview
Description
Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate typically involves the condensation of an indole derivative with an appropriate ester. The reaction conditions often require the use of a base catalyst and an organic solvent to facilitate the formation of the desired product. The specific synthetic route may vary depending on the starting materials and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has explored its potential as a therapeutic agent for treating different diseases.
Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate is unique due to its specific functional groups and the resulting chemical properties
Properties
CAS No. |
870136-18-8 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
ethyl 2-(2-oxo-3-phenyliminoindol-1-yl)acetate |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-16(21)12-20-15-11-7-6-10-14(15)17(18(20)22)19-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
IEVRSQBZGDOTMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=NC3=CC=CC=C3)C1=O |
Origin of Product |
United States |
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